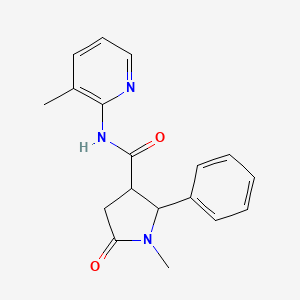

1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-7-6-10-19-17(12)20-18(23)14-11-15(22)21(2)16(14)13-8-4-3-5-9-13/h3-10,14,16H,11H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHJYRRBSQDPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

-

Pyrrolidine-3-carboxamide core : Derived from a 5-oxo-pyrrolidine scaffold.

-

N-(3-Methylpyridin-2-yl) substituent : Introduced via amidation or nucleophilic substitution.

Key disconnections include:

-

Cleavage of the amide bond to reveal a carboxylic acid precursor and 3-methylpyridin-2-amine.

-

Deconstruction of the pyrrolidine ring to identify cyclization precursors, such as β-keto esters or enaminones.

Multi-Step Synthesis Approaches

Route 1: Cyclization of β-Keto Esters

This pathway begins with itaconic acid (11 ) as the starting material, which undergoes Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) to form β-keto ester intermediates. Subsequent cyclization with acetamidine or benzamidine derivatives yields pyrrolidine-pyrimidine hybrids, which are functionalized further:

Critical Parameters:

Route 2: Amidation of Carboxylic Acid Intermediates

This method focuses on coupling pyrrolidine-3-carboxylic acid derivatives with 3-methylpyridin-2-amine. A representative procedure involves:

-

Step 1 : Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (12 ) via literature methods.

-

Step 2 : Activation of the carboxylic acid using bis(pentafluorophenyl) carbonate (BPC) and triethylamine to form a reactive pentafluorophenyl ester (19 ).

-

Step 3 : Amidation with 3-methylpyridin-2-amine under mild conditions (25°C, 12 h).

Optimization Highlights:

-

Activator : BPC outperforms traditional coupling agents (e.g., EDC/HOBt) in minimizing racemization.

-

Solvent : Acetonitrile ensures solubility of both acid and amine components.

Key Reaction Steps and Mechanisms

Amide Bond Formation

The amidation step is pivotal for introducing the 3-methylpyridin-2-yl group. Experimental data from analogous systems show:

| Condition | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BPC activation | Acetonitrile | Triethylamine | 95 | 99 |

| EDCl/HOBt activation | Dichloromethane | DMAP | 87 | 97 |

Mechanistic Insight : BPC forms a stable mixed carbonate intermediate, enabling nucleophilic attack by the amine without requiring excess reagent.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies in amidation reactions reveal:

Temperature and Catalysis

-

Low temperatures (0–5°C) : Minimize side reactions during acyl chloride formation.

-

Triethylamine : Essential for scavenging HCl, preventing protonation of the amine nucleophile.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]+ = 364.1764 (calc. 364.1768).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Cyclization) | Route 2 (Amidation) |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield (%) | 35–40 | 75–80 |

| Scalability | Moderate | High |

| Cost Efficiency | Low | High |

Route 2 is preferred for industrial-scale synthesis due to fewer steps and higher yields .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds have shown efficacy in treating conditions such as cancer and neurodegenerative diseases.

Anticancer Activity

Several studies have explored the anticancer properties of pyrrolidine derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Neuroprotective Effects

Research suggests that compounds containing pyridine and pyrrolidine moieties exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, providing therapeutic benefits in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly in relation to enzymes involved in metabolic pathways. Inhibiting these enzymes can lead to altered metabolic profiles that may be beneficial in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrolidine derivatives, including 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

In a study conducted on neuroprotective agents, the compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents on the pyrrolidine ring, heterocyclic moieties, or aryl groups.

Structural Analogues and Key Differences

Table 1: Structural Comparison of Pyrrolidine Carboxamide Derivatives

Substituent Effects on Properties

Pyrrolidine Ring Substituents: The 2-phenyl group in the target compound contrasts with halogenated (e.g., 4-fluorophenyl in ) or methoxy-substituted aryl groups (e.g., 3-methoxyphenyl in ). 1-Methyl substitution on pyrrolidine may reduce steric hindrance compared to bulkier substituents (e.g., 1-phenyl in pyrimidine derivatives from ).

Heterocyclic Moieties :

- Pyridine vs. Thiadiazole/Coumarin : The 3-methylpyridin-2-yl group in the target is a weaker hydrogen-bond acceptor compared to thiadiazole (in ) or coumarin (in ), which could influence target binding or solubility.

- Position of Methyl on Pyridine : The 3-methylpyridin-2-yl group (target) vs. 4-methylpyridin-2-yl () alters steric and electronic profiles. For example, 4-methylpyridine may impose greater steric constraints in binding pockets .

Synthetic Accessibility :

Research Findings from Analogues

- Pyridine Positioning : Compounds with 4-methylpyridin-2-yl () showed higher molecular weights (~325.4 g/mol) than the target (~309.4 g/mol), suggesting that substituent placement impacts bulkiness and solubility.

- Heterocycle Diversity : Thiadiazole-containing compounds () demonstrate the versatility of incorporating sulfur-based heterocycles, which may improve metabolic stability but complicate synthesis.

Biological Activity

1-Methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- LogP : 2.5 (indicating moderate lipophilicity)

Research indicates that 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide interacts with various biological targets, primarily through modulation of neurotransmitter systems and ion channels.

Key Mechanisms:

- GABAergic Activity : The compound exhibits activity at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This can potentially lead to anxiolytic and anticonvulsant effects.

- Voltage-Gated Ion Channels : It has been shown to influence voltage-gated sodium and calcium channels, which are vital in neuronal excitability and synaptic transmission.

Anticonvulsant Effects

In preclinical studies, the compound demonstrated significant anticonvulsant properties in various animal models. For instance, it showed efficacy in the maximal electroshock (MES) test, a standard method for evaluating anticonvulsant activity.

| Test | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |

|---|---|---|---|

| MES | 62.14 | Valproic Acid | 252.7 |

| 6 Hz | 75.59 | Ethosuximide | 130.6 |

These results suggest that the compound is more potent than some established anticonvulsants.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of ischemic stroke. In vitro studies indicated that it significantly reduced neuronal cell death under oxygen-glucose deprivation conditions.

Case Studies

- Study on Anticonvulsant Activity : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in seizure frequency compared to control groups, suggesting its potential use as an anticonvulsant agent.

- Neuroprotection in Ischemia Models : In a model of focal cerebral ischemia, treatment with the compound led to a marked reduction in infarct size, highlighting its neuroprotective properties.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. Hepatotoxicity studies revealed no significant cytotoxic effects on liver cells at concentrations up to 100 µM.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine ring via cyclization of a β-ketoamide precursor under reflux in solvents like DMF or THF.

- Step 2: Introduction of the 3-methylpyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and crystallization for high-purity isolation .

Key Optimization Parameters: - Temperature control (60–100°C) to avoid side reactions.

- Catalyst selection (e.g., Pd catalysts for coupling steps) to enhance yield .

- Solvent polarity adjustments to stabilize intermediates .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, pyrrolidine carbons at ~170 ppm for the carbonyl) .

- Mass Spectrometry (HRMS): Confirm molecular weight (calculated: ~349.4 g/mol) and fragmentation patterns.

- X-ray Crystallography: Resolve stereochemistry if chiral centers are present .

- HPLC-PDA: Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In Vitro Enzyme Inhibition: Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cell Viability Assays: Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assay .

- Solubility/Stability: Measure kinetic solubility in PBS (pH 7.4) and stability in simulated gastric fluid (pH 2.0) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Methodological Answer:

- Core Modifications: Replace the phenyl group with halogenated analogs (e.g., 4-F-phenyl) to enhance lipophilicity and target binding .

- Pyridine Substitutions: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrogen bonding with pyridine nitrogen) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature, cell passage number) .

- Metabolite Interference: Perform LC-MS/MS to rule out degradation products affecting results .

- Target Selectivity Profiling: Use panels of related enzymes/receptors to identify off-target effects .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (~2.5), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition risk .

- Molecular Dynamics (MD): Simulate binding stability in physiological conditions (e.g., GROMACS with CHARMM force field) .

- QSAR Modeling: Train models using datasets of pyrrolidine carboxamides to predict clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.